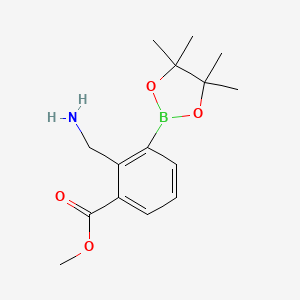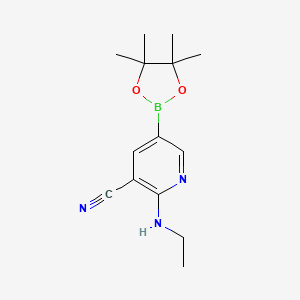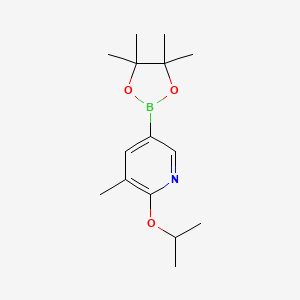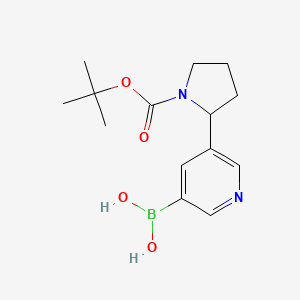![molecular formula C12H11N5O B1403077 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazin CAS No. 1330044-23-9](/img/structure/B1403077.png)
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazin
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Wissenschaftliche Forschungsanwendungen
Optische Anwendungen
Die Familie der Pyrazolo[1,5-a]pyrimidine, zu der auch Verbindungen wie 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazin gehören, wurde als strategisch für optische Anwendungen identifiziert. Sie bieten einfachere und umweltfreundlichere Synthesemethoden und einstellbare photophysikalische Eigenschaften, die sie für verschiedene optische Anwendungen geeignet machen .
Synthesemethode
Die wichtigste Syntheseroute von Pyrazolo[1,5-a]pyrimidinen ermöglicht vielseitige strukturelle Modifikationen an mehreren Positionen. Diese Flexibilität in der Synthese kann zur Entwicklung neuer Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft oder Pharmazie führen .
Biomedizinische Anwendungen
Verwandte Verbindungen in der Pyrazolo[1,5-a]pyrimidin-Familie haben Potenzial in biomedizinischen Anwendungen gezeigt. Obwohl spezifische Daten zu This compound nicht verfügbar sind, deuten seine strukturellen Ähnlichkeiten auf mögliche Anwendungen in diesem Bereich hin .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell cycle progression .
Mode of Action
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, thereby halting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Primarily, it disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The result of the action of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest . This can have therapeutic implications, particularly in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemische Analyse
Biochemical Properties
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can lead to alterations in cell cycle progression, potentially making it a valuable tool in cancer research and treatment.
Cellular Effects
The effects of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines, such as HCT-116 and MCF-7 . The induction of apoptosis is mediated through the inhibition of CDK2, leading to cell cycle arrest and subsequent cell death. Additionally, 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine affects the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity . The binding interaction is facilitated by the unique structure of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine, which allows it to fit snugly into the enzyme’s active site. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis. Additionally, 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine may also interact with other biomolecules, further modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine remains stable under certain conditions, maintaining its inhibitory activity against CDK2 . Prolonged exposure to various environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function, including apoptosis induction and cell cycle arrest, persist over extended periods, highlighting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis without causing significant toxicity . At higher doses, 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall effects on cellular function. Additionally, 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine may influence metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine within cells can influence its activity and function, with higher concentrations observed in the nucleus and cytoplasm.
Subcellular Localization
The subcellular localization of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine to specific compartments or organelles, influencing its effects on cellular processes. For example, the nuclear localization of this compound allows it to directly interact with CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
3-(4-methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-5-14-11(16-12(8)18-2)9-6-15-17-4-3-13-7-10(9)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEYLAJUOSDARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)